molecular formula C16H16ClN5O2S B2724397 1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 1014093-28-7

1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2724397
CAS RN: 1014093-28-7
M. Wt: 377.85
InChI Key: IRIBGGPAKASYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isomorphism in Heterocyclic Analogues

A study on isomorphous structures, including those related to the compound , demonstrated the chlorine-methyl (Cl-Me) exchange rule's applicability. The research found that isomorphism can be significantly impacted by the presence of disorders, which may complicate automatic detection during data-mining procedures. This insight is crucial for understanding structural similarities and variations among heterocyclic compounds, aiding in the development of new materials with tailored properties (Rajni Swamy et al., 2013).

Synthesis and Structural Characterization

Another aspect of research focuses on the synthesis and structural characterization of isostructural compounds featuring chlorophenyl and fluorophenyl groups. Such studies are fundamental for advancing the design and development of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Kariuki et al., 2021).

Fungicidal Activity

Research into the fungicidal activity of novel pyrazol-oxy derivatives containing specific moieties highlights the potential agricultural applications of these compounds. The study found moderate inhibitory activity against certain fungi, suggesting a pathway for developing new fungicides to protect crops and improve agricultural productivity (Liu et al., 2012).

Heterocyclic Compound Synthesis

Studies on the condensation of chlorophenyl ethanone derivatives have demonstrated effective methods for synthesizing heterocyclic compounds with potential applications in medicine and industry. These findings contribute to the broader understanding of chemical reactions and compound synthesis, opening new avenues for research and development (Moskvina et al., 2015).

Anticancer and Antimicrobial Agents

The synthesis and molecular docking studies of new oxazole clubbed pyrazolines underline the importance of heterocyclic compounds in developing anticancer and antimicrobial agents. Such research not only advances the understanding of compound-biological target interactions but also contributes to the discovery of new therapeutics (Katariya et al., 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-21-8-12(15(20-21)24-3)14-18-19-16(22(14)2)25-9-13(23)10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBGGPAKASYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

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